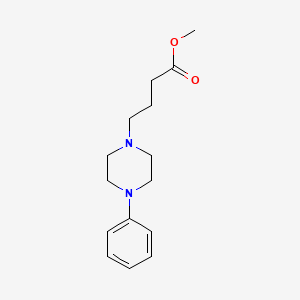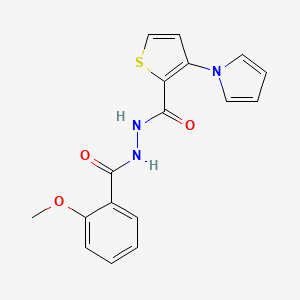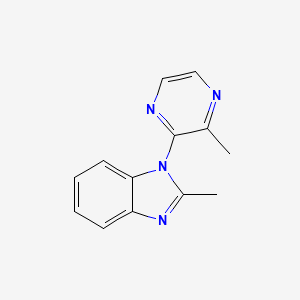
2-(Oxetan-3-yloxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Oxetan-3-yloxy)quinoline” is a compound that contains an oxetane ring and a quinoline ring . The oxetane ring is a four-membered cyclic ether that has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate .
Synthesis Analysis
The synthesis of oxetane derivatives, including “this compound”, has been a subject of numerous studies . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an oxetane ring and a quinoline ring . The oxetane ring is a four-membered cyclic ether, which is known for its stability and reactivity .Chemical Reactions Analysis
The oxetane ring in “this compound” is known for its propensity to undergo ring-opening reactions . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the oxetane ring . The oxetane ring is known for its influence on physicochemical properties as a stable motif in medicinal chemistry .科学的研究の応用
Anticancer Potential and Computational Tubulin Binding Studies
The synthesis of quinoline–indole–oxadiazole hybrids demonstrates a strategic approach to creating small hybrid molecules combining distinct biological functions for cancer drug development. Notably, one compound exhibited significant in vitro cytotoxic potential against breast adenocarcinoma cell lines and demonstrated a probable tubulin inhibitor capability, suggesting a promising avenue for anticancer drug development (Kamath, Sunil, & Ajees, 2016).
Quinoline as a Privileged Scaffold in Cancer Drug Discovery
Quinoline compounds, due to their synthetic versatility, have been extensively utilized to synthesize molecules with significant medical benefits, particularly showing effective anticancer activity. The exploration of quinoline and its analogs against various cancer drug targets underlines the scaffold's importance in the inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms, highlighting its potential in cancer drug development and refinement (Solomon & Lee, 2011).
Corrosion Inhibition Properties
Quinoline derivatives have demonstrated effectiveness as anticorrosive materials due to their ability to form highly stable chelating complexes with surface metallic atoms, indicating their utility in protecting metals against corrosion. This application serves as a testament to the compound's versatility beyond biomedical applications, extending its use into materials science and engineering (Verma, Quraishi, & Ebenso, 2020).
Antimicrobial Activity
The synthesis of novel quinoline derivatives has shown potential antibacterial activity against various bacterial strains, highlighting the broader spectrum of biological applications of quinoline-based compounds beyond their anticancer properties. This underlines the compound's significance in the development of new antimicrobial agents (Joshi, Mandhane, Khan, & Gill, 2011).
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
The exploration of 4H-pyrano[3,2-c]quinoline derivatives in the fabrication of heterojunction diodes demonstrates the compound's potential in the field of materials science, particularly in developing photovoltaic devices. These studies reveal the versatility of quinoline derivatives in applications ranging from energy conversion to electronic device fabrication, showcasing their importance beyond pharmaceuticals (Zeyada, El-Nahass, & El-Shabaan, 2016).
作用機序
Target of Action
The primary targets of 2-(Oxetan-3-yloxy)quinoline, a derivative of quinoline, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them ideal targets for antimicrobial agents .
Mode of Action
This compound, like most quinolones, executes its mechanism of action by entering into bacterial cells and inhibiting the bacterial DNA replication enzymes DNA gyrase A and topoisomerase IV . This inhibition disrupts the normal functioning of these enzymes, thereby halting bacterial DNA replication .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of oxetanes. Two major pathways have been followed for the preparation of oxetanes: intramolecular Williamson ether synthesis and light-mediated Paternò-Büchi [2+2] cycloaddition reaction . The inhibition of DNA gyrase A and topoisomerase IV by this compound disrupts these pathways, leading to downstream effects such as the inhibition of bacterial growth .
Pharmacokinetics
Oxetane, being an electron-withdrawing group, reduces the basicity of its adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity . These properties could potentially impact the bioavailability of this compound.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By inhibiting the enzymes DNA gyrase A and topoisomerase IV, the compound disrupts bacterial DNA replication, leading to the cessation of bacterial growth .
将来の方向性
特性
IUPAC Name |
2-(oxetan-3-yloxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-4-11-9(3-1)5-6-12(13-11)15-10-7-14-8-10/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNFCDISZAYCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2896770.png)
![3-[4-(2-oxoazetidin-1-yl)phenyl]-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]urea](/img/structure/B2896771.png)
![8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2896773.png)
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896774.png)

![Methylethyl 3-[(3-amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl)carbonylamino]benzoate](/img/structure/B2896780.png)


![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2896784.png)
![N-[5-acetyl-2-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2896785.png)
![Ethyl 1-[(4-cyanophenyl)carbamoyl]piperidine-4-carboxylate](/img/structure/B2896786.png)
